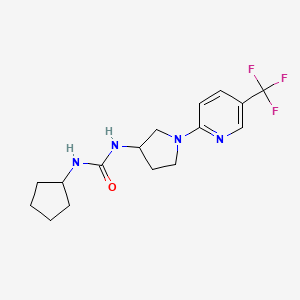

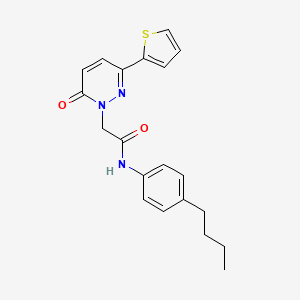

1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a urea derivative that is part of a broader class of compounds characterized by the presence of a urea functional group and various substituents that can influence their chemical behavior and interactions. Urea derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of urea derivatives often involves substitution reactions, as seen in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was synthesized via two-step substitution (nucleophilic, electrophilic) followed by one-step oxidation . Although the specific synthesis of "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The presence of substituents like pyridinyl groups can lead to conformational isomerism, as observed in pyrid-2-yl ureas, which exhibit equilibria between (E,Z) and (Z,Z) forms . Computational methods like DFT can also be used to optimize the structure and compare it with experimental data .

Chemical Reactions Analysis

Urea derivatives can participate in multiple hydrogen bonding interactions due to the presence of amide NH protons and carbonyl groups. These interactions are crucial for the recognition and complexation of other molecules, such as cytosine or thiourea . The substituents on the urea moiety can significantly affect these interactions, with electron-withdrawing groups enhancing the binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the presence of a positively charged substituent can facilitate the formation of a preferred conformational isomer . The intramolecular hydrogen bonding within the urea derivatives can lead to stable conformations and influence the compound's solubility and reactivity . The cyclohexyl and cycloalkyl substituents can affect the polarity and lipophilicity of the molecules, potentially leading to different pharmacokinetic properties .

Applications De Recherche Scientifique

Conformational Studies and Binding Interactions

One area of research involves studying the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and complexation with cytosine. Such studies provide insights into how electron-withdrawing substituents like the trifluoromethyl group can influence molecular conformation and binding affinity, contributing to our understanding of molecular interactions crucial in drug design and biomolecular recognition (Chien et al., 2004).

Formation of Oligomeric and Macrocyclic Ureas

Research on the conversion of pyridinyl-ureas under various conditions has led to the formation of cyclic trimers and tetramers. These findings are essential for developing new methodologies for synthesizing complex molecular architectures, which could be beneficial for creating novel materials or biologically active compounds (Gube et al., 2012).

Stereoselective Synthesis

The stereoselective synthesis of metabolites related to potent kinase inhibitors is another application. This involves the synthesis of complex molecules with specific stereochemistry, demonstrating the compound's role in facilitating the development of targeted therapeutics with high specificity and efficacy (Chen et al., 2010).

Complexation-Induced Unfolding of Heterocyclic Ureas

Studies on heterocyclic ureas have shown how they unfold to form multiply hydrogen-bonded complexes under certain conditions. This research provides valuable information on the dynamic behavior of molecules, which is crucial for understanding the fundamentals of molecular self-assembly processes (Corbin et al., 2001).

Enantioselective Synthesis

The enantioselective synthesis of complex products through cycloaddition reactions of azomethine ylides is another application. This approach is significant for producing chiral molecules, which are important in pharmaceutical research and development for creating drugs with improved efficacy and reduced side effects (Narayan et al., 2014).

Orientations Futures

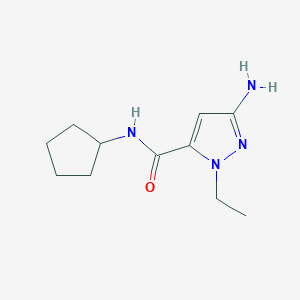

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

1-cyclopentyl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O/c17-16(18,19)11-5-6-14(20-9-11)23-8-7-13(10-23)22-15(24)21-12-3-1-2-4-12/h5-6,9,12-13H,1-4,7-8,10H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYVUOHOQOAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)